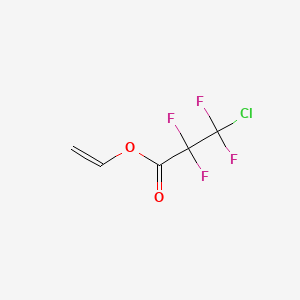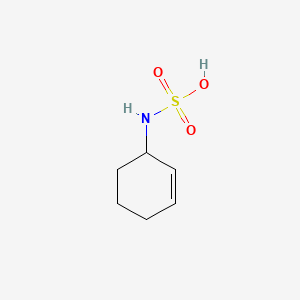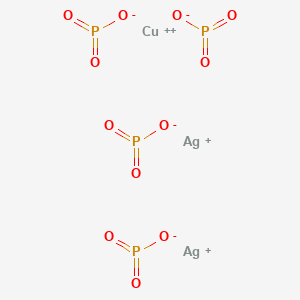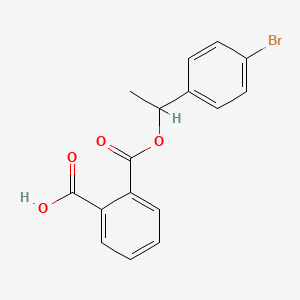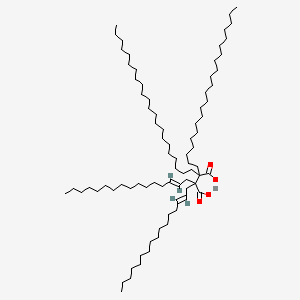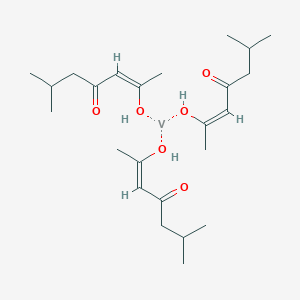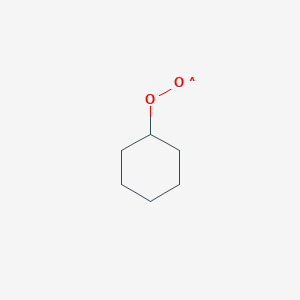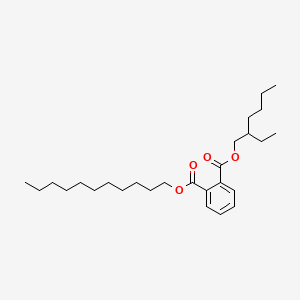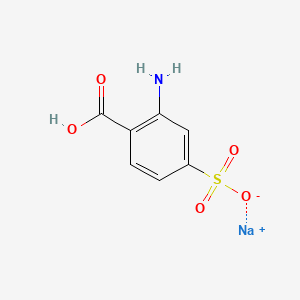
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide is a chemical compound with the molecular formula C14H14BrCl2NO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane, controlled temperatures, and specific catalysts to facilitate the reactions .
Wissenschaftliche Forschungsanwendungen
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the modulation of signal transduction pathways and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
2-((4,6-Dichlorobiphenyl-2-yl)oxy)ethylamine hydrobromide can be compared with other biphenyl derivatives, such as:
4,4’-Dichlorobiphenyl: Known for its use in the production of polychlorinated biphenyls (PCBs).
2,2’-Dichlorobiphenyl: Studied for its environmental impact and toxicity.
4,4’-Dihydroxybiphenyl: Used in the synthesis of liquid crystals and other advanced materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethylamine group, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
17307-18-5 |
|---|---|
Molekularformel |
C14H14BrCl2NO |
Molekulargewicht |
363.1 g/mol |
IUPAC-Name |
2-(3,5-dichloro-2-phenylphenoxy)ethanamine;hydrobromide |
InChI |
InChI=1S/C14H13Cl2NO.BrH/c15-11-8-12(16)14(10-4-2-1-3-5-10)13(9-11)18-7-6-17;/h1-5,8-9H,6-7,17H2;1H |
InChI-Schlüssel |
REVADPHJIBILDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2Cl)Cl)OCCN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



